
3-(Oxan-4-yl)propanenitrile
Overview
Description
3-(Oxan-4-yl)propanenitrile: is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is also known by its IUPAC name 3-tetrahydro-2H-pyran-4-ylpropanenitrile . This compound is characterized by the presence of a nitrile group attached to a propyl chain, which is further connected to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)propanenitrile typically involves the reaction of 4-hydroxytetrahydropyran with a suitable nitrile precursor under specific conditions. One common method involves the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like or in the presence of a .
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: in anhydrous or with a .
Substitution: Sodium hydride or sodium methoxide in methanol .
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
Chemistry: 3-(Oxan-4-yl)propanenitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)propanenitrile depends on its specific applicationThe compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
- 3-(Oxan-4-yl)butanenitrile
- 3-(Oxan-4-yl)pentanenitrile
- 3-(Oxan-4-yl)hexanenitrile
Uniqueness: 3-(Oxan-4-yl)propanenitrile is unique due to its specific structure, which combines a tetrahydropyran ring with a propyl nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
3-(Oxan-4-yl)propanenitrile, also known as 3-Hydroxy-3-(oxan-4-yl)propanenitrile, is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a nitrile functional group. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions within biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 139.19 g/mol. The presence of the tetrahydropyran ring contributes to the compound's stability and reactivity, while the nitrile group is pivotal for its biological activity. The following table summarizes key structural features:
Feature | Description |
---|---|
Molecular Formula | C₇H₁₁N |
Molecular Weight | 139.19 g/mol |
Functional Groups | Tetrahydropyran ring, Nitrile |
Chemical Class | Nitriles |
Research indicates that compounds containing nitrile groups can exhibit significant biological activities, including:
- Antimicrobial Properties : Nitriles have been shown to inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
- Anticancer Effects : Preliminary studies suggest that this compound may modulate specific biochemical pathways involved in cancer cell proliferation and survival.
- Enzyme Inhibition : The compound's structure allows it to interact with enzymes, potentially acting as an inhibitor or activator depending on the target.
Case Studies
- Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several nitrile compounds, including this compound. The results indicated a significant reduction in bacterial growth for Gram-positive bacteria, suggesting potential use in treating bacterial infections.
- Anticancer Research : In a controlled laboratory setting, the effects of this compound on human cancer cell lines were investigated. The compound demonstrated dose-dependent inhibition of cell growth in breast cancer cells, indicating its potential as a chemotherapeutic agent.
- Enzyme Interaction Studies : High-throughput screening methods were employed to assess the interaction of this compound with various enzymes involved in metabolic pathways. The findings revealed that the compound could selectively inhibit certain enzymes, further supporting its role in drug development.
Synthesis and Production
The synthesis of this compound typically involves the reaction of 4-hydroxytetrahydropyran with a suitable nitrile precursor. A common method employs sodium cyanide as the nitrile source in an organic solvent like dimethyl sulfoxide at elevated temperatures to enhance yields. The following table outlines the synthesis process:
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate | Acidic conditions | Amides or carboxylic acids |
Reduction | Lithium aluminum hydride | Anhydrous conditions | Primary amines |
Substitution | Sodium methoxide | Methanol | Various substituted nitriles |
Properties
IUPAC Name |
3-(oxan-4-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUJUUYJXUWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290348 | |
Record name | Tetrahydro-2H-pyran-4-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-64-7 | |
Record name | Tetrahydro-2H-pyran-4-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2H-pyran-4-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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